molecular formula C8H8N4O2S B1439069 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid CAS No. 1146299-25-3

4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B1439069
CAS No.: 1146299-25-3
M. Wt: 224.24 g/mol
InChI Key: DRBXCOZZSUUZBK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid is a thiophene derivative with a tetrazole ring attached to the thiophene core Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,5-dimethylthiophene-3-carboxylic acid as the starting material.

  • Tetrazole Formation:

  • Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst and a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the thiophene ring into thiophene derivatives with different functional groups.

  • Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Thiophene Derivatives: Resulting from reduction reactions.

  • Substituted Tetrazoles: Resulting from nucleophilic substitution reactions.

Biochemical Analysis

Biochemical Properties

4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an isosteric replacement for carboxylic acids . The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with various enzymes and proteins in a similar manner. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor by binding to the active site . Additionally, it can form complexes with metal ions, which can influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, its interaction with xanthine oxidase can lead to altered levels of reactive oxygen species (ROS), impacting cellular metabolism and gene expression . Furthermore, the compound’s stability allows it to persist within cells, potentially affecting long-term cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as xanthine oxidase, inhibiting their activity . This inhibition can lead to a decrease in the production of ROS, which are known to play a role in various cellular processes. Additionally, the compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, further influencing its interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is known for its stability, which allows it to maintain its biochemical activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular functions, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the production of metabolites like uric acid . The compound’s resistance to metabolic degradation allows it to persist within biological systems, affecting metabolic flux and metabolite levels over time .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s stability also allows it to be distributed evenly within tissues, maintaining its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function, allowing it to exert its biochemical effects within specific cellular contexts.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4,5-Dimethylthiophene-3-carboxylic acid: Lacks the tetrazole ring.

  • 2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid: Similar structure but without the methyl groups.

  • 4,5-Dimethyl-2-(1H-imidazol-1-yl)thiophene-3-carboxylic acid: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness: The presence of both the thiophene and tetrazole rings in 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid provides unique chemical properties and biological activities compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-4-5(2)15-7(6(4)8(13)14)12-3-9-10-11-12/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBXCOZZSUUZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=NN=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653788
Record name 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146299-25-3
Record name 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Reactant of Route 2
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Reactant of Route 3
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Reactant of Route 4
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Reactant of Route 5
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid
Reactant of Route 6
4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid

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